4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl is an organic compound with the molecular formula C30H26O2. It is known for its applications as an optical brightener and is used in various industries, including plastics and artificial leathers . This compound is characterized by its light yellow to amber to dark green powder or crystalline form .
Preparation Methods
The synthesis of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl typically involves the reaction of 2-methoxybenzaldehyde with 4,4’-dimethylbiphenyl under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in bioimaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is widely used as an optical brightener in plastics, artificial leathers, and other materials
Mechanism of Action
The mechanism of action of 4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl primarily involves its interaction with light. The compound absorbs ultraviolet light and re-emits it as visible light, which is why it is used as an optical brightener. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process .
Comparison with Similar Compounds
4,4’-Bis(2-methoxystyryl)-1,1’-biphenyl can be compared with other optical brighteners such as:
4,4’-Bis(2-sulfostyryl)-1,1’-biphenyl: This compound has similar brightening properties but contains sulfonic acid groups, making it more water-soluble.
4,4’-Bis(2-cyanostyryl)-1,1’-biphenyl: This variant contains cyano groups, which can affect its solubility and fluorescence properties.
4,4’-Bis(2-hydroxystyryl)-1,1’-biphenyl: The presence of hydroxyl groups in this compound can enhance its reactivity and binding affinity in certain applications
Properties
IUPAC Name |
1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWHDJKNZWAAR-YHARCJFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068231 | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40470-68-6 | |
Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the analytical significance of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl's fluorescence?
A1: The inherent fluorescence of this compound makes it detectable at very low concentrations using High Performance Liquid Chromatography (HPLC) with a fluorescence detector []. This is crucial for analyzing its presence in food contact materials, as even trace amounts can be identified and quantified. The study achieved a limit of detection (LOD) of 0.05 mg/L for this compound, highlighting the sensitivity of the fluorescence-based detection method [].
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